N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:
Formation of the pyrazole ring: This involves the reaction of hydrazine with a diketone.
Attachment of the triazole ring: This is achieved through a cyclization reaction involving a hydrazide and an appropriate aldehyde.
Introduction of the sulfanyl group: This step typically involves a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with benzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide stands out due to its combination of multiple functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C36H34N6O5S |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C36H34N6O5S/c1-45-27-17-13-24(14-18-27)29-21-31(25-15-19-28(46-2)20-16-25)42(40-29)34(43)23-48-36-39-38-33(22-37-35(44)26-9-5-4-6-10-26)41(36)30-11-7-8-12-32(30)47-3/h4-20,31H,21-23H2,1-3H3,(H,37,44) |
InChI Key |
BDGFYNXDROOZRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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